molecular formula C14H12N2OS B2582634 N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide CAS No. 2411300-06-4

N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide

Cat. No. B2582634
CAS RN: 2411300-06-4
M. Wt: 256.32
InChI Key: OXBOBADTGHWVPB-UHFFFAOYSA-N
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Description

“N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, was synthesized by the reaction of 5-methyl-1,3-thiazol-2-amine and bromoacetyl bromide . Another example is the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

The future directions for “N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide” could include further exploration of its biological activities and potential applications in medicine, given the diverse biological activities observed for thiazole derivatives . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process for potential industrial applications.

properties

IUPAC Name

N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-2-6-13(17)15-10-14-16-9-12(18-14)11-7-4-3-5-8-11/h3-5,7-9H,10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBOBADTGHWVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=NC=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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